molecular formula C15H26O B14582105 Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- CAS No. 61050-89-3

Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)-

Cat. No.: B14582105
CAS No.: 61050-89-3
M. Wt: 222.37 g/mol
InChI Key: WBVRKDUUNZBZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom. The presence of multiple methyl groups and an isopropyl group contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a cyclization reaction where a suitable diene and a dienophile are reacted in the presence of a catalyst to form the spiro structure. The reaction conditions often require elevated temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process may include steps such as purification through distillation or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro[4.5]dec-8-en-7-ol, 1,8-dimethyl-4-(1-methylethyl)- lies in its specific functional groups and spiro structure, which confer distinct chemical and physical properties. These properties make it valuable in various applications, including its use as a precursor in organic synthesis and its potential biological activities .

Properties

CAS No.

61050-89-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-ol

InChI

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-14,16H,5-6,8-9H2,1-4H3

InChI Key

WBVRKDUUNZBZET-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C12CC=C(C(C2)O)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.